N~1~,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine is a complex organic compound characterized by the presence of multiple benzimidazole groups attached to a butane-1,4-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine typically involves the reaction of benzimidazole derivatives with butane-1,4-diamine under controlled conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzimidazole groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various electrophiles or nucleophiles; reactions can be conducted in polar or non-polar solvents depending on the reactants.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced benzimidazole compounds.
Scientific Research Applications
N~1~,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of N1,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine involves its interaction with specific molecular targets and pathways. The benzimidazole groups can bind to metal ions, proteins, and nucleic acids, modulating their activity. This binding can lead to the inhibition of enzymatic functions, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1~,N~4~,N~4~-Tetrakis(2-aminoethyl)succinamide
- N~4~,N~4~,N~4′~,N~4′~-Tetra(1,1′-biphenyl)-4-yl-(1,1′-biphenyl)-4,4′-diamine
Uniqueness
N~1~,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine is unique due to its multiple benzimidazole groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced binding affinity to metal ions and biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
83144-87-0 |
---|---|
Molecular Formula |
C36H36N10 |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)butane-1,4-diamine |
InChI |
InChI=1S/C36H36N10/c1-2-12-26-25(11-1)37-33(38-26)21-45(22-34-39-27-13-3-4-14-28(27)40-34)19-9-10-20-46(23-35-41-29-15-5-6-16-30(29)42-35)24-36-43-31-17-7-8-18-32(31)44-36/h1-8,11-18H,9-10,19-24H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44) |
InChI Key |
HFXXWXKUWCGKHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN(CCCCN(CC3=NC4=CC=CC=C4N3)CC5=NC6=CC=CC=C6N5)CC7=NC8=CC=CC=C8N7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.